2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide
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Description
2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide is a useful research compound. Its molecular formula is C19H16F3N3OS and its molecular weight is 391.4g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Receptor-Interacting Protein Kinases 1 and 3 (RIPK1 and RIPK3) . These kinases play a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
The compound interacts with its targets by inhibiting the activity of both RIPK1 and RIPK3 . This inhibition blocks the formation of the necrosome, a complex that is essential for the initiation of necroptosis . Specifically, the compound prevents the phosphorylation of RIPK3 in necroptotic cells .
Biochemical Pathways
The inhibition of RIPK1 and RIPK3 disrupts the necroptosis pathway . This disruption prevents the downstream effects of necroptosis, including inflammation and cell death .
Pharmacokinetics
The compound exhibits favorable and drug-like pharmacokinetic properties . It has an oral bioavailability of 25.2% in rats
Result of Action
By inhibiting necroptosis, the compound can protect against conditions where this form of cell death is detrimental . For example, in a tumor necrosis factor-induced systemic inflammatory response syndrome model, the compound significantly protected mice from hypothermia and death at a dose of 5 mg/kg .
Biological Activity
2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide is a complex organic compound with notable potential in medicinal chemistry. Its structural uniqueness, characterized by a pyridine ring with various substituents, suggests interesting biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C22H15F4N3OS |
Molecular Weight | 445.4 g/mol |
CAS Number | 618073-69-1 |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of cyano and trifluoromethyl groups enhances its binding affinity, while the sulfanyl and acetamide moieties facilitate hydrogen bonding. This interaction profile may modulate the activity of target proteins, leading to various pharmacological effects.
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing pyridine rings have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.
Anticancer Potential
Research has suggested that compounds with similar structures may possess anticancer properties. For example, the inhibition of specific kinases involved in cancer cell proliferation has been observed in related pyridine derivatives. The unique electronic properties imparted by the trifluoromethyl group may enhance selectivity towards cancerous cells while minimizing toxicity to normal cells.
Case Studies
- Topical Androgen Receptor Antagonism : A related compound demonstrated significant potential as a topical androgen receptor antagonist for treating androgenetic alopecia (AGA). The study highlighted the compound's favorable pharmacokinetic profile, which resulted in effective hair growth stimulation without systemic toxicity .
- Enzyme Inhibition : In vitro studies have shown that similar pyridine-based compounds can inhibit enzymes such as acetylcholinesterase, which is relevant for neurodegenerative diseases. This inhibition mechanism suggests potential applications in treating conditions like Alzheimer's disease.
Safety and Toxicology
The compound has been noted to cause skin irritation and serious eye damage upon exposure . Therefore, safety assessments are crucial when considering its application in therapeutic settings.
Properties
IUPAC Name |
2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-cyclopropylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS/c1-11-2-4-12(5-3-11)16-8-15(19(20,21)22)14(9-23)18(25-16)27-10-17(26)24-13-6-7-13/h2-5,8,13H,6-7,10H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEFDRDXHXBSFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.